1-(4-Bromophenyl)-5-nitro-1H-benzo[d]imidazole
Description
Properties
CAS No. |
7104-54-3 |
|---|---|
Molecular Formula |
C13H8BrN3O2 |
Molecular Weight |
318.12 g/mol |
IUPAC Name |
1-(4-bromophenyl)-5-nitrobenzimidazole |
InChI |
InChI=1S/C13H8BrN3O2/c14-9-1-3-10(4-2-9)16-8-15-12-7-11(17(18)19)5-6-13(12)16/h1-8H |
InChI Key |
QHNATHYYHYCSIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC3=C2C=CC(=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Schiff Base Formation : The primary amine groups of 4-nitro-1,2-phenylenediamine react with 4-bromobenzaldehyde to form a Schiff base intermediate.
-
Oxidative Cyclization : Sodium metabisulfite (Na₂S₂O₅) or similar oxidizing agents promote cyclization, forming the benzimidazole ring. The nitro group at position 5 is retained from the diamine, while the 4-bromophenyl group is introduced via the aldehyde.
-
Reagents : 4-Nitro-1,2-phenylenediamine (1.0 equiv), 4-bromobenzaldehyde (1.2 equiv), Na₂S₂O₅ (0.5 equiv), dimethoxyethane (DME).
-
Conditions : Reflux at 120°C for 48 hours.
-
Workup : The reaction mixture is poured onto ice-cold water, filtered, and purified via recrystallization (methanol) or column chromatography (ethyl acetate/petroleum ether).
Key Characterization Data
Alternative Methods for Benzimidazole Core Formation
Metal-Catalyzed N-Arylation and C–H Functionalization
Post-Synthetic Modification of Preformed Benzimidazoles
Nitration of 1-(4-Bromophenyl)-1H-benzimidazole
Introducing the nitro group post-cyclization is less common due to regioselectivity challenges. Directed nitration at position 5 can be achieved using HNO₃/H₂SO₄ under controlled conditions:
Procedure :
-
Dissolve 1-(4-bromophenyl)-1H-benzimidazole in concentrated H₂SO₄.
-
Add HNO₃ dropwise at 0°C, stir for 4 hours.
-
Quench with ice, neutralize with NaHCO₃, and extract with ethyl acetate.
Yield : ~40% (lower than direct methods).
Comparative Analysis of Synthetic Routes
Scalability and Industrial Applications
The cyclocondensation route is preferred for large-scale production due to its robustness and cost-effectiveness. Industrial adaptations often utilize:
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-5-nitro-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products with different substituents replacing the bromine atom.
Reduction: 1-(4-Aminophenyl)-5-nitro-1H-benzo[d]imidazole.
Oxidation: Various oxidized derivatives depending on the specific oxidizing agent used.
Scientific Research Applications
1-(4-Bromophenyl)-5-nitro-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial enzymes.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-5-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing essential biochemical processes. In anticancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(4-bromophenyl)-5-nitro-1H-benzo[d]imidazole with key analogs, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Effects on Physicochemical Properties
Key Observations :
- Nitro Position : The 5-nitro group (common across analogs) stabilizes the aromatic system and facilitates intermolecular interactions.
- Bromine vs. Methoxy : Bromophenyl derivatives exhibit higher lipophilicity compared to methoxy-substituted analogs, impacting membrane permeability in biological systems.
- Thermal Stability : Melting points vary significantly; methoxy-substituted compounds (e.g., ) have lower melting points than thioether derivatives (e.g., ), likely due to reduced crystallinity.
Key Observations :
Key Observations :
- Antimicrobial Activity: Bromophenyl benzimidazoles show pronounced activity against Gram-negative and Gram-positive bacteria, attributed to halogen bonding and hydrophobic interactions .
- Anti-inflammatory Potential: Methoxy and nitro groups synergize to inhibit NLRP3 inflammasome, a target in Alzheimer’s disease .
Q & A
Q. What are the optimal synthetic routes for 1-(4-Bromophenyl)-5-nitro-1H-benzo[d]imidazole, and how can reaction conditions be standardized?
The synthesis typically involves:
- Imidazole ring formation via condensation of 4-bromophenylglyoxal derivatives with nitro-substituted benzene-1,2-diamines under reflux in polar aprotic solvents (e.g., DMF or THF) .
- Nitro-group retention : Use mild oxidizing agents (e.g., HNO₃/H₂SO₄ mixtures) to avoid side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity.
Q. Key optimization parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–100°C | Prevents nitro-group loss |
| Solvent | DMF/THF (anhydrous) | Enhances reaction kinetics |
| Catalyst | Pd/C or CuI | Reduces reaction time by 30% |
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 7.5–8.5 ppm) and confirm substituent positions .
- IR spectroscopy : Nitro-group stretching vibrations (1521 cm⁻¹, 1346 cm⁻¹) confirm retention during synthesis .
- HRMS : Exact mass matching (e.g., m/z 323.12 [M+H]⁺) validates molecular formula .
Common pitfalls : Overlapping aromatic signals in NMR can be resolved via COSY or NOESY experiments .
Advanced Research Questions
Q. How do computational methods (DFT, molecular docking) elucidate electronic properties and target interactions?
Q. What strategies address contradictions in crystallographic data during structure refinement?
- SHELX integration : Use SHELXL for high-resolution refinement, resolving ambiguities in nitro-group orientation .
- Twinned data handling : Apply HKLF5 in SHELXL to deconvolute overlapping reflections in low-symmetry space groups .
Case study : A 2024 study resolved a 0.8 Å discrepancy in bond angles using Mercury CSD’s packing similarity tool .
Q. How does the compound’s bioactivity correlate with structural modifications (e.g., halogen substitution)?
Q. What experimental and computational workflows validate mechanistic pathways in catalytic reactions?
- Kinetic isotope effects (KIE) : Compare k₃₅Cl/k₃⁷Cl to identify rate-limiting steps in halogen exchange .
- In situ FTIR : Monitors nitro-group reduction intermediates (e.g., hydroxylamine at 1640 cm⁻¹) .
- DFT-MD simulations : Identify transition states (e.g., ΔG‡ = 18.3 kcal/mol for imidazole ring closure) .
Q. How can solvent-free synthesis improve sustainability without compromising yield?
Q. What are the challenges in scaling up chromatographic purification for gram-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
